molecular formula C23H25F3N2O2 B11440572 Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide

Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide

Cat. No.: B11440572
M. Wt: 418.5 g/mol
InChI Key: RUYKWNYEIZVJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide is a synthetic compound known for its unique chemical structure and properties It features a cyclohexylcarbonyl group, a trifluoromethyl-substituted phenyl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide typically involves multiple steps. One common approach is to start with the amino acid phenylalanine, which undergoes protection and activation steps to introduce the cyclohexylcarbonyl group. The trifluoromethyl-substituted phenyl group is then introduced through a coupling reaction, often using reagents such as trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-(cyclohexylcarbonyl)-N-[4-(trifluoromethyl)phenyl]phenylalaninamide
  • Nalpha-(cyclohexylcarbonyl)-N-[2-(trifluoromethyl)phenyl]phenylalaninamide
  • Nalpha-(cyclohexylcarbonyl)-N-[3-(difluoromethyl)phenyl]phenylalaninamide

Uniqueness

Nalpha-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]phenylalaninamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable tool for studying structure-activity relationships .

Properties

Molecular Formula

C23H25F3N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[1-oxo-3-phenyl-1-[3-(trifluoromethyl)anilino]propan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H25F3N2O2/c24-23(25,26)18-12-7-13-19(15-18)27-22(30)20(14-16-8-3-1-4-9-16)28-21(29)17-10-5-2-6-11-17/h1,3-4,7-9,12-13,15,17,20H,2,5-6,10-11,14H2,(H,27,30)(H,28,29)

InChI Key

RUYKWNYEIZVJCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.